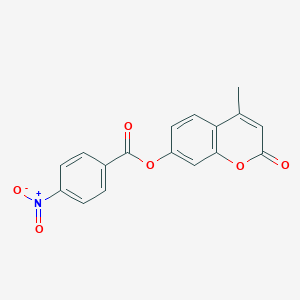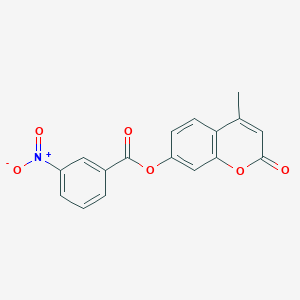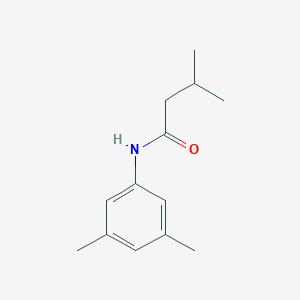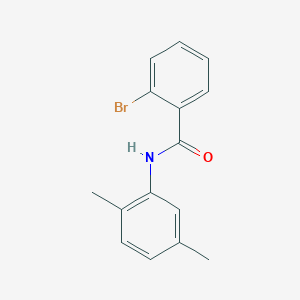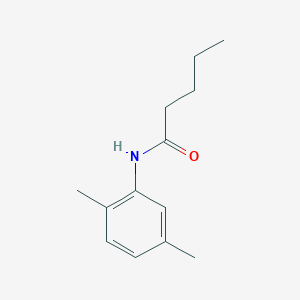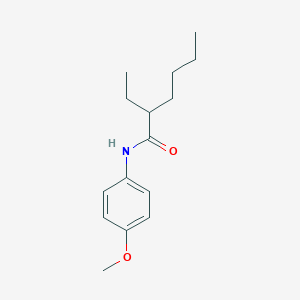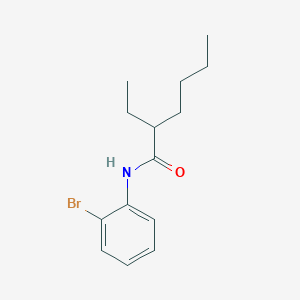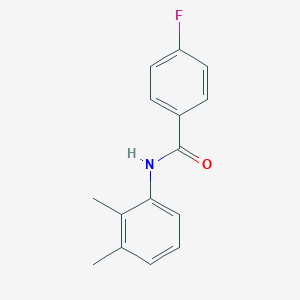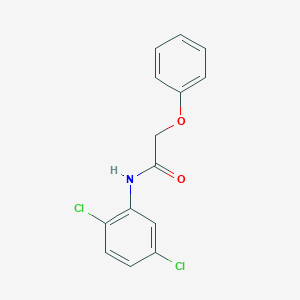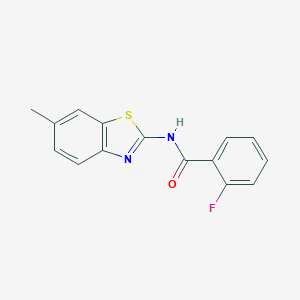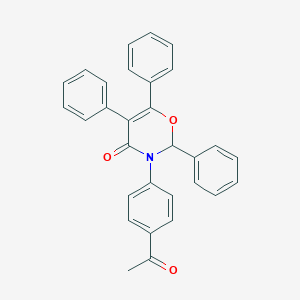
3-(4-acetylphenyl)-2,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-acetylphenyl)-2,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one is a complex organic compound that belongs to the class of oxazines. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This compound is characterized by its multiple phenyl groups and an acetyl-substituted phenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-acetylphenyl)-2,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazine Ring: This can be achieved through the cyclization of appropriate precursors, such as phenyl-substituted amines and aldehydes, under acidic or basic conditions.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Acetylation: The acetyl group can be added using acetyl chloride or acetic anhydride in the presence of a catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-acetylphenyl)-2,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-acetylphenyl)-2,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,6-Triphenyl-2,3-dihydro-4H-1,3-oxazine-4-one: Lacks the acetyl group.
3-(4-Acetylphenyl)-2,3-dihydro-4H-1,3-oxazine-4-one: Lacks the triphenyl substitution.
Uniqueness
The presence of both triphenyl and acetylphenyl groups in 3-(4-acetylphenyl)-2,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one imparts unique chemical properties, such as increased stability and specific reactivity patterns, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C30H23NO3 |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
3-(4-acetylphenyl)-2,5,6-triphenyl-2H-1,3-oxazin-4-one |
InChI |
InChI=1S/C30H23NO3/c1-21(32)22-17-19-26(20-18-22)31-29(33)27(23-11-5-2-6-12-23)28(24-13-7-3-8-14-24)34-30(31)25-15-9-4-10-16-25/h2-20,30H,1H3 |
Clé InChI |
MZFOUAQJNBRGEQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2C(OC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N2C(OC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,4-Dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B312715.png)
